molecular formula C18H20N4O6 B4894564 2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol

2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol

Cat. No. B4894564
M. Wt: 388.4 g/mol
InChI Key: CMLSOANBAOXYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNPA or MNTX, and it has been found to have a variety of interesting properties that make it useful for a range of different experiments.

Mechanism of Action

The mechanism of action of MNPA is complex and not fully understood. However, it is known that this compound binds to specific receptors in the body, including the mu-opioid receptor and the kappa-opioid receptor. This binding leads to the activation of certain signaling pathways, which can have a range of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPA are also complex and not fully understood. However, this compound has been found to have a range of interesting effects on the body, including its ability to modulate pain perception, reduce inflammation, and affect cardiovascular function.

Advantages and Limitations for Lab Experiments

MNPA has a number of advantages and limitations for use in lab experiments. Some of the advantages include its high potency, its ability to bind to specific receptors, and its ability to modulate signaling pathways. However, some of the limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of future directions for research on MNPA. Some of these include further studies of its mechanism of action, its potential applications in the treatment of pain and inflammation, and its potential as a therapeutic agent for certain types of cancer. Additionally, there is potential for the development of new analogs of MNPA that could have even greater potency and specificity for certain receptors in the body.

Synthesis Methods

The synthesis of MNPA involves a multi-step process that starts with the reaction of 4-nitrobenzyl chloride with piperazine to produce 4-(4-nitrophenyl)-1-piperazine. This compound is then reacted with 2-methoxy-6-nitro-4-hydroxybenzaldehyde to produce MNPA.

Scientific Research Applications

MNPA has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and cancer. This compound has been found to have a range of interesting properties that make it useful for these studies, including its ability to bind to specific receptors in the body and its ability to modulate certain signaling pathways.

properties

IUPAC Name

2-methoxy-6-nitro-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O6/c1-28-17-11-13(10-16(18(17)23)22(26)27)12-19-6-8-20(9-7-19)14-2-4-15(5-3-14)21(24)25/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLSOANBAOXYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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